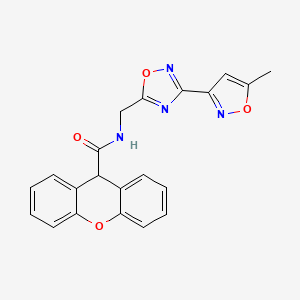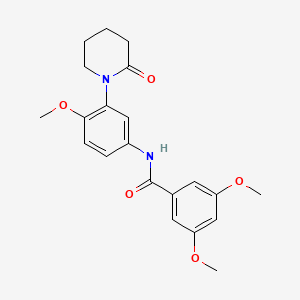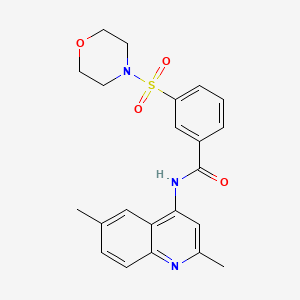
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide, commonly known as DMQX, is a chemical compound that has gained significant attention in scientific research. DMQX is a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors.
Mécanisme D'action
DMQX binds to the ligand-binding domain of AMPA receptors, which prevents the binding of glutamate. This results in the inhibition of ion channel opening, which reduces the influx of calcium ions into the postsynaptic neuron. The inhibition of calcium influx can lead to a decrease in synaptic plasticity, which affects learning and memory processes.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. In animal studies, DMQX has been found to reduce seizure activity and to have neuroprotective effects in models of ischemia and traumatic brain injury. DMQX has also been shown to have analgesic effects in animal models of chronic pain. Additionally, DMQX has been shown to have anti-inflammatory effects in models of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the function of these receptors. DMQX is also commercially available, which makes it easily accessible to researchers. However, DMQX has some limitations for lab experiments. It has a relatively short half-life, which means that repeated dosing may be required to maintain its effects. Additionally, DMQX has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of DMQX in scientific research. One potential area of research is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DMQX could be used to study the effects of AMPA receptor blockade on disease progression and to identify potential therapeutic targets. Another area of research is the development of novel AMPA receptor antagonists that have improved pharmacokinetic properties and selectivity. Finally, DMQX could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of DMQX involves the reaction of 2,6-dimethylquinoline with 4-bromoaniline to form 2,6-dimethylquinolin-4-yl-4-bromoaniline. The intermediate is then reacted with morpholine-4-sulfonamide to form the final product, N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide. The synthesis method of DMQX has been well-established, and the compound is commercially available.
Applications De Recherche Scientifique
DMQX has been widely used in scientific research as a tool to study the function of AMPA receptors. AMPA receptors play a crucial role in synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. DMQX is a non-competitive antagonist of AMPA receptors, which means it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the function of AMPA receptors, DMQX can help researchers understand the role of these receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-7-20-19(12-15)21(13-16(2)23-20)24-22(26)17-4-3-5-18(14-17)30(27,28)25-8-10-29-11-9-25/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHQRWISRGNZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

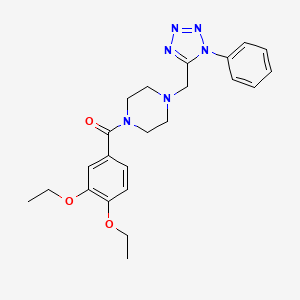
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)
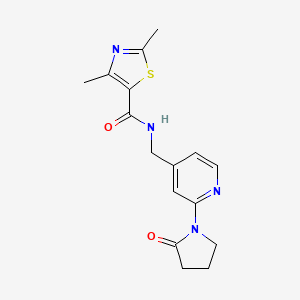
![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
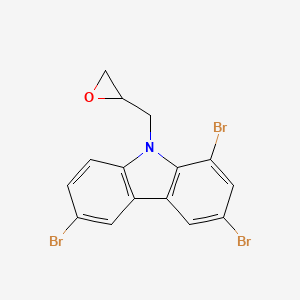

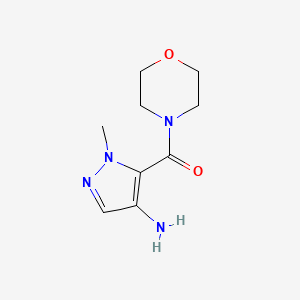

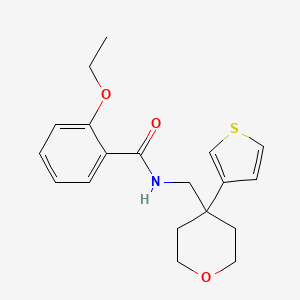

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
